molecular formula C16H17ClN4O2S B11161586 1-(4-chlorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

1-(4-chlorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

Cat. No.: B11161586
M. Wt: 364.9 g/mol
InChI Key: NQROUNWTKRELHH-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a thiadiazole ring, and a pyrrolidine carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorophenyl isocyanate with 5-(propan-2-yl)-1,3,4-thiadiazole-2-amine to form the intermediate compound. This intermediate is then subjected to cyclization and further functionalization to yield the final product. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .

Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process .

Chemical Reactions Analysis

1-(4-chlorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Research indicates that 1-(4-chlorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide may possess several promising biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound can exhibit antimicrobial properties against a range of pathogens. The mechanism likely involves interaction with microbial enzymes or cell membranes, leading to cell death.

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. In silico studies have indicated its effectiveness in inhibiting pathways related to inflammation, such as the lipoxygenase pathway, which could make it a candidate for treating inflammatory diseases.

Antioxidant Activity

Some derivatives of this compound have demonstrated significant antioxidant properties, surpassing those of well-known antioxidants like ascorbic acid. This activity is crucial for protecting cells from oxidative stress and could play a role in preventing chronic diseases.

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

StudyFindings
Study 1Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria, with significant inhibition zones observed in agar diffusion tests.
Study 2Evaluated anti-inflammatory effects using molecular docking studies; suggested potential as a 5-lipoxygenase inhibitor based on binding affinity calculations.
Study 3Investigated antioxidant capacity using DPPH radical scavenging assays; certain derivatives showed antioxidant activity 1.5 times greater than ascorbic acid.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, leading to the accumulation of DNA damage and cell death in cancer cells . The molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship .

Comparison with Similar Compounds

1-(4-chlorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    2-(1-(3-(4-Chloroxyphenyl)-3-oxopropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide: This compound also contains a chlorophenyl group and a pyrrolidine moiety but differs in its benzimidazole ring structure.

    2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid: This compound features a triazole ring instead of a thiadiazole ring, leading to different chemical properties and biological activities.

Biological Activity

1-(4-chlorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolidine ring, a thiadiazole moiety, and a chlorophenyl group. Its molecular formula is C16H17ClN4O2SC_{16}H_{17}ClN_{4}O_{2}S with a molecular weight of approximately 364.9 g/mol. The unique structural components contribute to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,3,4-thiadiazole, which share structural similarities with our compound, showed significant growth inhibition in breast cancer MCF-7 cells with an IC50 value of 0.28 µg/mL . The mechanism appears to involve the induction of apoptotic cell death and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary findings suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anti-inflammatory Properties

There is emerging evidence that the compound may possess anti-inflammatory effects. Inhibition of cyclooxygenase (COX) enzymes has been suggested as a potential mechanism by which this compound could mitigate inflammatory responses associated with various diseases .

The biological activity of this compound is attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It could modulate receptor activity that influences cell signaling pathways related to growth and apoptosis.
  • Cell Cycle Disruption : Evidence suggests that it can interfere with the normal cell cycle, leading to increased apoptosis in cancer cells.

Case Studies

Several studies have documented the effects of related compounds on various biological systems:

StudyCompoundCell LineIC50 ValueMechanism
This compoundMCF-7 (breast cancer)0.28 µg/mLInduces apoptosis
Thiadiazole derivativeHepG2 (liver cancer)10.10 µg/mLCell cycle arrest
Thiazole derivativesCaco-2 (colon cancer)31.9% viability decreaseCytotoxicity

Research Findings

Research indicates that structural modifications can significantly impact the biological activity of thiadiazole derivatives. For example, substituting different alkyl chains or functional groups can enhance anticancer efficacy or alter antimicrobial potency .

Properties

Molecular Formula

C16H17ClN4O2S

Molecular Weight

364.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C16H17ClN4O2S/c1-9(2)15-19-20-16(24-15)18-14(23)10-7-13(22)21(8-10)12-5-3-11(17)4-6-12/h3-6,9-10H,7-8H2,1-2H3,(H,18,20,23)

InChI Key

NQROUNWTKRELHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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